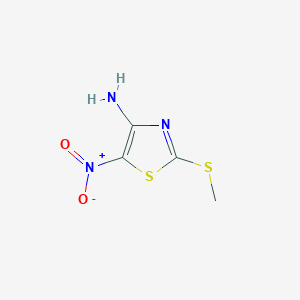

4-Amino-2-methylthio-5-nitrothiazole

Description

Significance of Heterocyclic Nitrogen and Sulfur Scaffolds in Modern Chemistry

Heterocyclic compounds that incorporate both nitrogen and sulfur atoms are fundamental building blocks in medicinal and materials chemistry. nih.govresearchgate.net The presence of these heteroatoms imparts specific electronic and structural features to the molecules, enabling them to interact with biological targets or to exhibit useful physicochemical properties. nih.govchemicalbook.com Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, highlighting their significance in pharmaceutical development. prepchem.comsigmaaldrich.com The inclusion of a sulfur atom, often in the form of a thiol or thioether group, can further modulate a compound's reactivity, solubility, and binding capabilities. This combination of nitrogen and sulfur within a single scaffold, as seen in thiazoles, provides a rich platform for the design of novel functional molecules. nih.govresearchgate.net

Contextualization of 4-Amino-2-methylthio-5-nitrothiazole within the Broader Landscape of Thiazole (B1198619) Chemistry and its Potential Research Avenues

Based on its constituent parts, this compound can be understood within the established principles of thiazole chemistry. The core structure is a 2-aminothiazole (B372263), a widely studied class of compounds. nih.govchemscene.com The synthesis of such compounds often involves the Hantzsch thiazole synthesis, which typically utilizes α-haloketones and thioamides. nih.gov

Synthesis and Characterization: Development of a reliable synthetic route to produce this compound and full characterization of its physical and spectral properties.

Medicinal Chemistry: Investigation of its potential as an antimicrobial, antiparasitic, or anticancer agent, given the known activities of related nitrothiazoles.

Materials Science: Exploration of its use in the synthesis of dyes or other functional materials, a known application for some aminothiazole derivatives.

Without dedicated studies, any discussion of the specific properties and activities of this compound remains speculative. Further research is required to fully elucidate the chemical and biological profile of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCLHYJMLDEAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375676 | |

| Record name | 4-Amino-2-methylthio-5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127346-42-3 | |

| Record name | 4-Amino-2-methylthio-5-nitrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127346-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 4 Amino 2 Methylthio 5 Nitrothiazole and Its Analogues

Historical Context of Thiazole (B1198619) Scaffold Synthesis Relevant to 4-Amino-2-methylthio-5-nitrothiazole

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis, first reported in 1887, standing as a seminal and historically significant method. nih.govnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govnih.gov This classical approach has been foundational in accessing a wide array of substituted thiazoles and provides a relevant backdrop for considering the construction of the this compound scaffold. Over the years, numerous modifications and alternative strategies have been developed to broaden the scope and improve the efficiency of thiazole synthesis, including the use of various starting materials and reaction conditions. researchgate.netrsc.orgnih.govrroij.com

Targeted Synthetic Routes for this compound

The synthesis of this compound is not explicitly detailed in a single, direct procedure in the reviewed literature. However, by examining the synthesis of its core precursor, 2-amino-5-nitrothiazole (B118965), and related functionalization techniques, a plausible multi-step synthetic pathway can be constructed. This typically involves the initial formation of a substituted thiazole ring, followed by the sequential introduction of the nitro, amino, and methylthio groups.

Regioselective Functionalization Approaches for Thiazole Ring Construction

The construction of a specifically substituted thiazole ring often relies on the careful selection of starting materials that will dictate the final substitution pattern. For instance, the Hantzsch synthesis and its variations allow for the introduction of substituents at various positions of the thiazole nucleus by using appropriately substituted α-halocarbonyls and thioamides. nih.gov The synthesis of 2-amino-4,5-diarylthiazole derivatives, for example, is achieved through the reaction of α-haloketones with thiourea, where the substituents on the α-haloketone determine the groups at the 4- and 5-positions. nih.gov

Multi-Component Reaction Strategies for Thiazole Nucleus Formation

Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like substituted thiazoles, offering advantages in terms of efficiency and atom economy. nih.govmdpi.comgoogle.comchemicalbook.com An MCR approach for a related system involves the reaction of 2-amino-6-nitrobenzothiazole (B160904) with bis(methylthio)methylenemalononitrile and various amines or phenols to yield fused pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives. nih.gov This suggests the possibility of a convergent synthesis of this compound where the various substituents are introduced in a single pot.

Introduction of the 5-Nitro Group via Nitration Methodologies

A key step in the synthesis of the target molecule is the introduction of the nitro group at the 5-position of the thiazole ring. This is commonly achieved through the nitration of a pre-existing 2-aminothiazole (B372263) derivative. The direct nitration of 2-aminothiazole using a mixture of nitric acid and sulfuric acid is a well-established method to produce 2-amino-5-nitrothiazole. nih.govprepchem.comnih.govnih.gov An alternative, potentially safer, route involves the halogenation of an N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea. nih.govnih.gov

Table 1: Examples of Nitration Reactions on Thiazole Derivatives

| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiazole | HNO₃/H₂SO₄ | 0-10 °C | 2-Amino-5-nitrothiazole | Not specified | prepchem.com |

Interactive Data Table 1: Nitration Reactions on Thiazole Derivatives

| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Aminothiazole | HNO₃/H₂SO₄ | 0-10 °C | 2-Amino-5-nitrothiazole | Not specified | prepchem.com |

| N,N-Dimethyl-2-nitroetheneamine | Br₂, then thiourea | Acetic acid, then NH₄OH | 2-Amino-5-nitrothiazole | 62 | nih.gov |

Installation and Derivatization of the 4-Amino and 2-Methylthio Substituents

The introduction of the 4-amino and 2-methylthio groups onto the 5-nitrothiazole (B1205993) core presents a significant synthetic challenge due to the directing effects of the substituents. A plausible strategy involves the synthesis of a 4-halo-2-methylthio-5-nitrothiazole intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. The SNAr reaction is a common method for introducing amines onto electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgmasterorganicchemistry.com

The 2-methylthio group could potentially be introduced by the methylation of a corresponding 2-thione derivative. For instance, the synthesis of a 2-methylthio-5-nitropyrimidine has been achieved by reacting the corresponding pyrimidine-2-thione with dimethyl sulfate. nih.gov

An alternative approach for the introduction of the 2-methylthio group is through a Sandmeyer-type reaction. nih.gov This would involve the diazotization of a 2-aminothiazole derivative, followed by reaction with a sulfur-containing nucleophile.

Table 2: Examples of Functional Group Installation Relevant to the Synthesis of this compound

| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methylation of Thione | 4,6-Dihydroxy-5-nitro-pyrimidine-2-thione | Dimethyl sulfate, NaOH | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | 81 | nih.gov |

Interactive Data Table 2: Functional Group Installation Examples

| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |

| Methylation of Thione | 4,6-Dihydroxy-5-nitro-pyrimidine-2-thione | Dimethyl sulfate, NaOH | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | 81 | nih.gov |

| Nucleophilic Aromatic Substitution | 2,4-Dichloroquinazoline | Aniline (B41778), DIPEA | 2-Chloro-4-anilinoquinazoline | Not specified | masterorganicchemistry.com |

Advanced Synthetic Methodologies Applicable to this compound

Modern synthetic organic chemistry offers a range of advanced methodologies that could potentially be applied to the synthesis of this compound and its analogues. These include transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not explicitly demonstrated for the target molecule, these methods offer a high degree of control and functional group tolerance.

Furthermore, the development of novel multi-component reactions continues to provide innovative and efficient pathways to complex heterocyclic structures. A bespoke MCR could potentially be designed to assemble the this compound scaffold in a single, convergent step, thereby significantly streamlining the synthesis.

Catalytic Approaches in Thiazole Synthesis and Functionalization

The synthesis of the thiazole ring and its subsequent functionalization are frequently accelerated and controlled by catalysts. These catalytic methods offer advantages in terms of yield, selectivity, and reaction conditions.

One of the most classical and widely used methods for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com While effective, this method can be enhanced by catalytic processes. For instance, the synthesis of novel 2-aminothiazole derivatives has been achieved through the cyclo-condensation of 2-bromo-(3-trifluoromethyl)phenyl ethanone (B97240) with substituted thioureas. derpharmachemica.com

Modern catalytic strategies often employ metal catalysts to facilitate the construction of the thiazole core. For example, a facile, green, one-pot multicomponent synthesis of thiazole scaffolds has been developed using reusable NiFe2O4 nanoparticles as a catalyst. acs.org This approach involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an ethanol:water solvent system. acs.org Another efficient and environmentally friendly method utilizes silica-supported tungstosilicic acid as a reusable catalyst for the one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives. mdpi.com This reaction proceeds via the condensation of a 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com The catalyst in this system is easily recoverable through simple filtration and can be reused multiple times without significant loss of activity. mdpi.com

The functionalization of a pre-existing thiazole ring is another area where catalysis is crucial. For instance, the introduction of substituents onto a thiazole core can be achieved through methods like Stille coupling, which uses organostannane intermediates. derpharmachemica.com

The following table summarizes various catalytic approaches applicable to the synthesis of substituted thiazoles.

| Catalyst Type | Reaction | Substrates | Key Advantages |

| NiFe2O4 Nanoparticles | One-pot multicomponent synthesis | α-halo carbonyl compound, thiosemicarbazide, anhydrides | Green, reusable catalyst, efficient |

| Silica (B1680970) Supported Tungstosilicic Acid | One-pot multi-component condensation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Reusable catalyst, high yields, environmentally benign |

| Zinc Chloride | Cyclo-condensation | Hydrazone derivatives, thioglycolic acid | Facilitates formation of thiazolidinone ring from hydrazone |

Exploration of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant advancement in the green synthesis of thiazoles is the use of water as a solvent. For example, the synthesis of novel aminothiazole derivatives has been achieved by reacting thioureido acid with corresponding bromoacetophenones in water, in the presence of sodium carbonate. nih.gov Similarly, a one-pot multicomponent reaction for synthesizing thiazole derivatives has been reported using water as the solvent at 100°C, catalyzed by KF/Clinoptilolite nanoparticles.

Microwave-assisted organic synthesis (MAOS) is another green technique that has been successfully applied to the synthesis of thiazoles. This method often leads to shorter reaction times, higher yields, and cleaner reactions. For instance, a microwave-assisted synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles from heteroaryl carbonitriles and arylhydrazides has been developed, which is atom-economical and free of metals and external oxidants. acs.org This approach could potentially be adapted for thiazole synthesis.

Ultrasound irradiation is another energy-efficient method that has been used to promote the synthesis of thiazoles. In the synthesis of substituted Hantzsch thiazole derivatives catalyzed by silica-supported tungstosilicic acid, utilizing ultrasonic irradiation led to dramatically improved yields and shorter reaction times compared to conventional heating. mdpi.com

The development of one-pot multicomponent reactions is also a key aspect of green thiazole synthesis. These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing waste. The synthesis of thiazole scaffolds using NiFe2O4 nanoparticles is a prime example of a green, one-pot multicomponent strategy. acs.org

The table below highlights some green chemistry approaches relevant to thiazole synthesis.

| Green Chemistry Principle | Application in Thiazole Synthesis | Example |

| Use of Green Solvents | Water as a reaction medium | Synthesis of aminothiazoles from thioureido acid and bromoacetophenones in water. nih.gov |

| Energy Efficiency | Microwave and ultrasound irradiation | Synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation. mdpi.com |

| Catalysis | Use of reusable catalysts | NiFe2O4 nanoparticles and silica-supported tungstosilicic acid. acs.orgmdpi.com |

| Atom Economy | Multicomponent reactions | One-pot synthesis of thiazole scaffolds. acs.org |

Methodologies for Purification and Isolation of Substituted Thiazoles

The purification and isolation of the target thiazole compound from the reaction mixture are critical steps to ensure its purity and for subsequent characterization. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Recrystallization is a commonly used technique for purifying solid thiazole derivatives. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification. For instance, various 2-aminothiazole derivatives have been successfully recrystallized from ethanol. derpharmachemica.comekb.eg In another example, a novel aminothiazole derivative was recrystallized from 2-propanol. nih.gov

Column chromatography is a versatile method for separating and purifying thiazole derivatives from complex mixtures. In this technique, the mixture is passed through a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is used to elute the components at different rates. For example, the purification of thiazole alkaloids has been achieved using flash column chromatography with a mixture of ethyl acetate (B1210297) and n-hexane as the eluent. mdpi.com Similarly, thiazolo[5,4-d]thiazole (B1587360) derivatives have been purified using silica gel column chromatography. rsc.org

Filtration and Washing are often the initial steps in the isolation of a solid product from a reaction mixture. After the reaction is complete, if the product precipitates out, it can be collected by filtration. The collected solid is then washed with a suitable solvent to remove any soluble impurities. For instance, in a one-pot synthesis of thiazole scaffolds, the solid product was filtered, washed with water, and then dried. acs.org In the synthesis of 2-amino-5-nitrothiazole, the precipitated product was filtered off and washed with water. google.com

Acid-Base Extraction can be employed for the purification of aminothiazole derivatives. The basic amino group can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. Subsequent neutralization of the aqueous layer with a base will precipitate the purified aminothiazole.

The following table provides a summary of purification techniques used for substituted thiazoles.

| Purification Method | Principle | Application Example |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of 2-aminothiazole derivatives from ethanol. derpharmachemica.comekb.eg |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of thiazole alkaloids using flash column chromatography. mdpi.com |

| Filtration and Washing | Separation of a solid product from a liquid phase, followed by removal of soluble impurities. | Isolation of solid thiazole scaffolds by filtration and washing with water. acs.org |

Molecular Structure and Spectroscopic Characterization of 4 Amino 2 Methylthio 5 Nitrothiazole

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis of 4-Amino-2-methylthio-5-nitrothiazole

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. The vibrational modes of this compound will be dictated by the interplay of its constituent functional groups and the thiazole (B1198619) ring.

Assignment of Characteristic Absorption Bands and Functional Group Identification

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The positions of these bands can be predicted by examining the spectra of similar molecules, such as 2-aminothiazoles and nitro-substituted heterocycles. rsc.orgjocpr.comresearchgate.net

Key expected vibrational frequencies include:

Amino (NH₂) Group: The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3450-3250 cm⁻¹. The asymmetric stretching mode will occur at a higher frequency than the symmetric stretching mode. The N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.

Nitro (NO₂) Group: The nitro group will be characterized by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretching is typically observed in the 1560-1520 cm⁻¹ region, while the symmetric stretching appears in the 1360-1320 cm⁻¹ range. The presence of the electron-donating amino group might influence the exact position of these bands.

Methylthio (S-CH₃) Group: The C-H stretching vibrations of the methyl group are expected around 2950-2850 cm⁻¹. The S-C stretching vibration is generally weaker and appears at lower frequencies, typically in the 700-600 cm⁻¹ region.

Thiazole Ring: The C=N and C=C stretching vibrations within the thiazole ring are expected to produce absorption bands in the 1620-1450 cm⁻¹ region. rsc.org The C-S stretching vibration of the thiazole ring is typically found in the 800-600 cm⁻¹ range. The C-H stretching of the thiazole ring, if a proton is present, would be observed around 3100 cm⁻¹.

The following table summarizes the expected characteristic FT-IR and FT-Raman absorption bands for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric N-H Stretch | 3450 - 3350 |

| Symmetric N-H Stretch | 3350 - 3250 | |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 |

| Symmetric Stretch | 1360 - 1320 | |

| Methylthio (S-CH₃) | C-H Stretch | 2950 - 2850 |

| S-C Stretch | 700 - 600 | |

| Thiazole Ring | C=N / C=C Stretch | 1620 - 1450 |

| C-S Stretch | 800 - 600 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Influence of Substituents on Vibrational Modes and Molecular Fingerprints

The substituents on the thiazole ring—amino, methylthio, and nitro groups—will have a significant electronic influence on the vibrational modes of the entire molecule. The electron-donating amino and methylthio groups will increase the electron density in the ring, while the strongly electron-withdrawing nitro group will decrease it. This electronic push-pull effect can lead to shifts in the characteristic vibrational frequencies of the thiazole ring compared to an unsubstituted thiazole.

For instance, the increased electron density from the amino and methylthio groups may lead to a slight decrease in the frequency of the C=N and C=C stretching vibrations. Conversely, the electron-withdrawing nature of the nitro group would be expected to shift these frequencies to higher wavenumbers. The net effect will be a unique "molecular fingerprint" in the FT-IR and FT-Raman spectra, which is characteristic of the specific substitution pattern of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules. A combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would provide a complete structural assignment for this compound.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the protons of the amino and methylthio groups.

Amino (NH₂) Protons: The protons of the primary amino group are expected to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. Based on data for similar 2-aminothiazole (B372263) derivatives, this signal could be expected in the range of δ 7.0-8.0 ppm. rsc.org

Methylthio (S-CH₃) Protons: The three equivalent protons of the methylthio group will give rise to a sharp singlet. The electronegativity of the sulfur atom and the electronic environment of the thiazole ring will influence its chemical shift. For substituted 2-methylthiothiazoles, this signal typically appears in the range of δ 2.5-3.0 ppm.

The following table outlines the predicted ¹H NMR chemical shifts for this compound.

| Functional Group | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Amino | NH₂ | 7.0 - 8.0 | broad singlet |

| Methylthio | S-CH₃ | 2.5 - 3.0 | singlet |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Carbon (¹³C) NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum will provide crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms in the thiazole ring will be particularly informative about the electronic effects of the substituents.

Thiazole Ring Carbons: The chemical shifts of the C2, C4, and C5 carbons of the thiazole ring will be significantly influenced by the attached substituents.

C2 (attached to S-CH₃ and N): This carbon is expected to be significantly deshielded due to its attachment to two heteroatoms (sulfur and nitrogen). Its chemical shift is predicted to be in the range of δ 165-175 ppm. asianpubs.org

C4 (attached to NH₂): The electron-donating amino group will shield this carbon, shifting its resonance upfield. A chemical shift in the range of δ 150-160 ppm can be anticipated. asianpubs.org

C5 (attached to NO₂): The strongly electron-withdrawing nitro group will cause a significant downfield shift for this carbon. Its resonance is expected to be in the region of δ 130-140 ppm.

Methylthio (S-CH₃) Carbon: The carbon of the methylthio group is expected to have a chemical shift in the aliphatic region, typically around δ 15-20 ppm. rsc.org

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) |

| C2 | Thiazole ring, attached to S-CH₃ and N | 165 - 175 |

| C4 | Thiazole ring, attached to NH₂ | 150 - 160 |

| C5 | Thiazole ring, attached to NO₂ | 130 - 140 |

| S-CH₃ | Methylthio group | 15 - 20 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between coupled protons. In the case of this compound, which lacks adjacent protons on the ring, significant COSY correlations are not expected, other than potential weak long-range couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HMQC or HSQC spectrum would show a correlation between the methylthio protons (S-CH₃) and the methylthio carbon, as well as a correlation between the amino protons (NH₂) and the C4 carbon (if the N-H protons are not exchanging too rapidly).

Correlations from the methylthio protons (S-CH₃) to the C2 carbon of the thiazole ring.

Correlations from the amino protons (NH₂) to the C4 and C5 carbons of the thiazole ring.

These 2D NMR experiments, in conjunction with the 1D NMR data, would provide a definitive and complete structural characterization of this compound.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular mass and provide insights into its structural stability and the relative strengths of its chemical bonds.

The fragmentation of this compound would likely proceed through several key pathways, initiated by the ionization of the molecule. Common fragmentation patterns for related compounds involve the loss of small, stable neutral molecules or radicals. nih.gov

Predicted Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) or a neutral nitrogen dioxide molecule. This would result in a significant fragment ion at [M-46]⁺.

Cleavage of the Methylthio Group: The methylthio (SCH₃) group can undergo fragmentation in several ways. The loss of a methyl radical (•CH₃) would produce an ion at [M-15]⁺. Alternatively, the entire methylthio radical (•SCH₃) could be cleaved, resulting in a fragment at [M-47]⁺.

Ring Fragmentation: The thiazole ring itself can undergo cleavage. This could involve the loss of a neutral molecule like hydrogen cyanide (HCN) from the amino group and the ring, or fragmentation of the heterocyclic ring structure, leading to smaller charged fragments.

Rearrangements: Skeletal rearrangements are also possible, as observed in the mass spectra of other thiazole derivatives. nih.gov

A hypothetical fragmentation data table is presented below to illustrate the expected major fragments and their relative abundances.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| 190 | [M]⁺ (Molecular Ion) | - |

| 175 | [M - CH₃]⁺ | •CH₃ |

| 144 | [M - NO₂]⁺ | •NO₂ |

| 143 | [M - •SCH₃]⁺ | •SCH₃ |

| 117 | [M - CH₃ - HCN]⁺ | •CH₃, HCN |

This table is a representation of predicted fragmentation patterns based on the analysis of similar compounds and is not based on experimental data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of a molecule.

The UV-Visible absorption spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole chromophore. The presence of the electron-donating amino group and the electron-withdrawing nitro group creates a push-pull system, which typically results in a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT character is expected to give rise to a strong absorption band in the visible region of the spectrum, making the compound colored.

The position of the absorption maxima (λmax) is anticipated to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net In general, for push-pull systems like this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the λmax of the ICT band. biointerfaceresearch.com This is because the excited state is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents.

A hypothetical data table illustrating the expected solvatochromic behavior is provided below.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Cyclohexane (B81311) | 2.02 | ~400 |

| Tetrahydrofuran | 7.52 | ~420 |

| Acetone | 20.7 | ~435 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | ~450 |

This table is illustrative and based on the known solvatochromic behavior of similar nitro-substituted amino-thiazole dyes. researchgate.netbiointerfaceresearch.com

The photophysical properties, including fluorescence emission and fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the environment. While many thiazole derivatives are known to be fluorescent, the presence of a nitro group often leads to quenching of fluorescence due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state.

Therefore, this compound itself is expected to exhibit weak fluorescence with a low quantum yield. nih.gov The emission wavelength would likely show a large Stokes shift, which is characteristic of molecules with significant ICT character. nih.gov

Derivatives of this compound, where the nitro group is replaced by other substituents, could exhibit significantly different photophysical properties. For instance, replacing the nitro group with a weaker electron-withdrawing group or an electron-donating group could potentially increase the fluorescence quantum yield. The fluorescence properties are also expected to be sensitive to the solvent environment, with changes in emission wavelength and intensity observed in different solvents. mdpi.com

A hypothetical table of photophysical data for this compound in a common solvent is presented below.

| Parameter | Predicted Value |

| Absorption Maximum (λabs) | ~435 nm (in Acetone) |

| Emission Maximum (λem) | ~550 nm (in Acetone) |

| Stokes Shift | ~115 nm |

| Fluorescence Quantum Yield (ΦF) | < 0.01 |

This table provides hypothetical data based on the known properties of nitro-containing fluorescent dyes and is not derived from experimental measurements of this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound

In the crystalline state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions. The presence of the amino group (a hydrogen bond donor) and the nitro group and thiazole nitrogen atoms (hydrogen bond acceptors) suggests that hydrogen bonding would be a dominant feature in the crystal packing. nih.gov

Specifically, intermolecular hydrogen bonds of the type N-H···O (between the amino group and a nitro oxygen) and N-H···N (between the amino group and the thiazole nitrogen of a neighboring molecule) are highly probable. researchgate.net These hydrogen bonds could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

In addition to hydrogen bonding, other intermolecular interactions such as π-π stacking between the thiazole rings and van der Waals forces would also contribute to the stability of the crystal lattice. The specific packing motif would depend on the interplay of these various interactions.

The X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features to be determined would include the planarity of the thiazole ring and the orientation of the amino, methylthio, and nitro substituents relative to the ring.

It is expected that the thiazole ring would be essentially planar. The nitro group may be slightly twisted out of the plane of the thiazole ring to minimize steric hindrance with the adjacent amino group. The conformation of the methylthio group would also be of interest, specifically the torsion angle describing the orientation of the methyl group relative to the thiazole ring. The geometry of the amino group, whether it is planar or pyramidal, would also be determined.

A hypothetical table of selected crystallographic parameters is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Z (molecules per unit cell) | 4 |

This table presents hypothetical crystallographic data based on typical values for small organic molecules and is not based on an actual crystal structure determination of this compound.

Reactivity Profiles and Reaction Mechanisms of 4 Amino 2 Methylthio 5 Nitrothiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its inherent electron-deficient character, which is significantly amplified by the attached 5-nitro group. Electrophilic attack on the thiazole ring typically prefers the C5 position, which is the most electron-rich. pharmaguideline.com However, in the case of 4-Amino-2-methylthio-5-nitrothiazole, this position is already substituted.

The presence of the electron-donating 4-amino and 2-methylthio groups would typically activate the ring towards electrophilic attack. However, the overwhelming deactivating effect of the 5-nitro group makes electrophilic substitution challenging under standard conditions. Reactions such as nitration or halogenation would require harsh conditions, and the substitution pattern would be difficult to predict without specific experimental data. For many five-membered heterocycles, direct nitration can be achieved using aggressive reagents like a mixture of nitric acid and trifluoroacetic anhydride. researchgate.net Given the existing substitution, further electrophilic attack is unlikely to occur on the thiazole ring itself and might lead to reactions on the substituents if conditions are forced.

Nucleophilic Substitution Reactions at the Thiazole Core

The thiazole ring, particularly when substituted with a strong electron-withdrawing group like a nitro group at the C5 position, is highly activated towards nucleophilic aromatic substitution (SNAr). The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com

In this compound, while the 2-methylthio group is not a traditional leaving group like a halogen, its displacement by strong nucleophiles is conceivable, particularly due to the activating effect of the 5-nitro group. More commonly, the nitro group itself can be displaced in SNAr reactions on highly activated nitro-heterocycles. rsc.org Studies on related nitroimidazoles have shown that the nitro group can be displaced by various nucleophiles. rsc.org Thus, it is plausible that strong nucleophiles could attack the C5 position, leading to denitration, or the C2 position, displacing the methylthio group.

Reactivity of the 4-Amino Group (e.g., Diazotization, Acylation, Alkylation)

The 4-amino group in this thiazole derivative exhibits typical reactivity for an aromatic amine, although its nucleophilicity is somewhat diminished by the electron-withdrawing nature of the ring system.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This is a common transformation for 2-amino-5-nitrothiazole (B118965) derivatives, often used to synthesize analogues with varied biological activities. mdpi.comresearchgate.net For instance, N-acylation of 2-amino-5-nitrothiazole with 2-chloroacetyl chloride is a key step in the synthesis of certain Mannich base derivatives. mdpi.com

Alkylation: Alkylation of the amino group is also possible, though it may be less straightforward than acylation and could lead to mixtures of mono- and di-alkylated products.

Diazotization: The 4-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These intermediates are typically unstable but can be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of substituents at the 4-position. mdpi.com The diazo-coupling reaction, where the diazonium salt reacts with an activated aromatic compound, can also be used to form azo dyes. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acyl chloride, Base | N-acyl-4-aminothiazole | mdpi.com, researchgate.net |

| Diazotization | NaNO₂, HCl | 4-Thiazole diazonium salt | mdpi.com |

| Azo Coupling | Diazonium Salt, Activated Aromatic | Azo-thiazole derivative | nih.gov |

Transformations Involving the 2-Methylthio Group (e.g., Oxidation to Sulfoxides/Sulfones, Alkylation)

The 2-methylthio group is susceptible to several chemical transformations, primarily involving the sulfur atom.

Oxidation: The sulfur atom of the methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and, under more vigorous conditions, the sulfone. These oxidations are typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The resulting sulfoxides and sulfones are significantly more electron-withdrawing than the methylthio group, which would further deactivate the thiazole ring towards electrophilic attack but enhance its susceptibility to nucleophilic attack.

Alkylation: The sulfur atom can act as a nucleophile and be alkylated by alkyl halides to form a sulfonium (B1226848) salt. This transformation would introduce a positive charge, making the 2-substituent an excellent leaving group in nucleophilic substitution reactions.

Chemical Transformations of the 5-Nitro Group (e.g., Reduction to Amino, Denitration)

The 5-nitro group is a key functional group that strongly influences the molecule's properties and reactivity.

Reduction to Amino: The nitro group can be reduced to a primary amino group (NH₂) under various conditions. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂, Pd/C), or sodium dithionite. This conversion of the potent electron-withdrawing nitro group to an electron-donating amino group would dramatically alter the electronic properties and reactivity of the thiazole ring, making it more susceptible to electrophilic attack and less to nucleophilic attack.

Denitration: As mentioned in section 4.2, nucleophilic aromatic substitution can lead to the displacement of the nitro group. This denitration reaction is particularly feasible due to the inherent stability of the nitrite anion as a leaving group and the activation provided by the heterocyclic system. rsc.org

Studies of Reaction Kinetics and Thermodynamics for Key Chemical Transformations

Reaction Kinetics: The rates of reaction are heavily influenced by the electronic nature of the substituents. For nucleophilic substitution reactions, the strong electron-withdrawing effect of the 5-nitro group would significantly increase the reaction rate by stabilizing the negatively charged Meisenheimer-type intermediate. Kinetic studies on the reaction of 2-halogeno-thiazoles with nucleophiles have shown a clear dependence on the nature of the substituent on the thiazole ring. acs.org For electrophilic substitution, the deactivating effect of the nitro group would lead to very slow reaction rates.

Thermodynamics: The thermodynamic stability of reaction products versus reactants determines the position of chemical equilibrium. In the synthesis of some substituted thiazoles, a time-dependent formation of kinetic versus thermodynamic products has been observed. acs.orgnih.gov For instance, an initially formed, less stable isomer (kinetic product) can isomerize over time to a more stable conjugated system (thermodynamic product). acs.org The thermodynamic parameters for reactions involving thiazole derivatives, such as activation energy (Ea), enthalpy (ΔH), and Gibbs free energy (ΔG), have been calculated in some studies to understand the stability and spontaneity of the processes. acs.org

Exploration of this compound as a Ligand in Coordination Chemistry

Aminothiazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. acs.orgnih.govresearchgate.net The potential coordination sites in this compound are the nitrogen atom of the thiazole ring (N3), the exocyclic 4-amino group, and potentially the sulfur atom of the 2-methylthio group or the oxygen atoms of the 5-nitro group.

The most likely coordination mode would involve the thiazole ring nitrogen (N3) and/or the 4-amino group acting as monodentate or bidentate ligands. The formation of metal complexes can significantly alter the electronic properties and reactivity of the thiazole derivative. Studies on related aminothiazole complexes have shown that coordination can occur through the heterocyclic nitrogen atom. researchgate.net The resulting metal complexes often exhibit interesting geometries and can have applications in catalysis or materials science. acs.orgnih.gov

Derivatization and Structure Activity Relationship Sar Studies for 4 Amino 2 Methylthio 5 Nitrothiazole Analogues

Design Principles for Novel Thiazole (B1198619) Derivatives Based on the 4-Amino-2-methylthio-5-nitrothiazole Scaffold

The design of new derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. A primary strategy involves modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. The 2-amino-5-nitrothiazole (B118965) ring is a well-established pharmacophore with activity against various pathogens. nih.gov Research has shown that modifications to this core can lead to analogues with enhanced antibacterial and antiparasitic activities. nih.govnih.gov

Key design principles include:

Pharmacophore Hopping and Scaffold Modification : While the 2-amino-5-nitrothiazole core is often considered essential for activity, minor modifications can be beneficial. nih.gov For instance, substituting the 2-amino group with other functionalities or altering the substitution pattern on the thiazole ring can lead to improved compounds.

Isosteric and Bioisosteric Replacements : Replacing specific functional groups with others that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres) is a common strategy. nih.gov This is particularly relevant for the nitro group, which is crucial for activity but can sometimes be associated with toxicity.

Structure-Based and Ligand-Based Design : Utilizing computational tools, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, allows for a more rational design of new analogues. researchgate.net These methods help to identify the key structural features required for bioactivity.

Synthesis and Characterization of Substituted Analogues with Varied Pharmacophores

The synthesis of analogues of this compound involves a variety of chemical transformations to introduce diverse pharmacophoric groups. These modifications are systematically explored to build a comprehensive SAR profile.

The 4-amino group is a key site for modification to explore functional diversity and modulate the compound's properties. Acylation is a common strategy to introduce a wide range of substituents. For example, the reaction of 2-aminothiazoles with acyl chlorides or acid anhydrides can yield the corresponding amides. mdpi.com This approach allows for the introduction of various alkyl, aryl, and heterocyclic moieties.

Table 1: Examples of Modifications at the Amino Group of Thiazole Derivatives and their Reported Effects

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact on Activity | Reference |

| Acylation | Acyl chlorides, acid anhydrides | Amide | Modulation of lipophilicity and hydrogen bonding capacity; potential for altered potency. mdpi.comnih.gov | mdpi.comnih.gov |

| Schiff Base Formation | Aldehydes, ketones | Imine | Introduction of diverse substituents; can serve as an intermediate for further reactions. nih.gov | nih.gov |

| N-alkylation | Alkyl halides | Secondary or tertiary amine | Alteration of basicity and steric hindrance. | N/A |

The 2-methylthio group is another important site for derivatization. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.gov These oxidized forms have different electronic and steric properties compared to the parent thioether, which can significantly impact biological activity. In studies of related nitro-heterocyclic compounds, oxidation of a thioether to a sulfoxide or sulfone resulted in a loss of aerobic activity against Mycobacterium tuberculosis. nih.gov

The methyl group of the 2-methylthio moiety can also be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site. These variations can influence the compound's metabolic stability and interaction with biological targets.

Table 2: Impact of Oxidation of the Thioether Moiety on Biological Activity in a Related Nitro-heterocycle Series

| Compound | Moiety | Aerobic Activity (MIC) | Anaerobic Activity (MAC) | Reference |

| Analogue 1 | Thioether | Active | Active | nih.gov |

| Analogue 2 | Sulfoxide | Inactive | Reduced activity | nih.gov |

| Analogue 3 | Sulfone | Inactive | Reduced activity | nih.gov |

The 5-nitro group is often considered essential for the biological activity of this class of compounds. nih.gov Its strong electron-withdrawing nature plays a critical role in the mechanism of action of many nitro-heterocyclic drugs. However, the presence of a nitro group can sometimes lead to concerns about genotoxicity. Therefore, replacing the nitro group with bioisosteres is an important area of research.

Potential bioisosteric replacements for a nitro group include cyano (-CN), sulfonyl (-SO₂R), and certain heterocyclic rings. The goal of such replacements is to retain the desired biological activity while improving the safety profile. However, research has often shown that removal or modification of the 5-nitro group tends to reduce activity against certain organisms. nih.gov For example, in a study of 1,2,5-oxadiazole derivatives, nitro-substituted compounds were found to be more active than their corresponding amino analogues. mdpi.com

Despite these challenges, the search for effective bioisosteric replacements remains an active area of investigation in medicinal chemistry. nih.gov

Introducing additional substituents onto the thiazole ring or fusing it with other ring systems are advanced strategies to explore new chemical space and potentially enhance activity. The synthesis of fused-ring systems involving thiazoles can lead to novel molecular scaffolds with unique three-dimensional shapes. grafiati.com For example, pyridazino-fused ring systems have been explored as new chemical entities. grafiati.com

The synthesis of benzimidazole-thiazole derivatives has been achieved by reacting 2-acetylbenzimidazoles with thiourea (B124793) and iodine. mdpi.com These fused systems can then be further derivatized. Such modifications can lead to compounds with improved target affinity and selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design for Optimizing Bioactivity

Pharmacophore modeling and ligand-based drug design are powerful computational tools for optimizing the bioactivity of this compound analogues. These methods are particularly useful when the three-dimensional structure of the biological target is unknown.

A pharmacophore model defines the essential steric and electronic features required for a molecule to be biologically active. By analyzing a set of active and inactive compounds, a pharmacophore model can be generated that highlights the key hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of new analogues with improved activity.

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By correlating physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with activity, a QSAR model can be developed. researchgate.net These models can predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. For example, QSAR studies have been successfully applied to amino acid-conjugated 2-amino-arylthiazole derivatives to understand their antifungal activity. researchgate.net

High-Throughput Computational Screening of Derivative Libraries

High-throughput computational screening, also referred to as virtual screening or in silico screening, has emerged as a powerful and indispensable tool in modern drug discovery. This methodology allows for the rapid assessment of large libraries of chemical compounds against a specific biological target, significantly accelerating the identification of potential lead candidates. By employing sophisticated computational techniques, researchers can predict the binding affinity and interaction patterns of thousands or even millions of molecules, thereby prioritizing a smaller, more promising subset for synthesis and experimental testing. This approach not only saves considerable time and resources but also provides valuable insights into the structure-activity relationships (SAR) that govern molecular recognition.

The process of high-throughput computational screening typically begins with the creation of a virtual library of derivatives based on a core scaffold, in this case, this compound. These derivatives are generated by systematically modifying various substitution points on the parent molecule. The three-dimensional structures of these analogues are then optimized for energy to ensure they represent realistic conformations.

Subsequently, a biological target, often a protein or enzyme implicated in a disease pathway, is selected. The three-dimensional structure of this target is obtained from crystallographic data or through homology modeling. A crucial step in this process is the identification of the binding site, the specific region on the target where the ligand is expected to interact.

The core of the computational screening process is molecular docking. This technique simulates the interaction between each derivative in the virtual library and the binding site of the target protein. Sophisticated algorithms predict the most likely binding pose of the ligand and calculate a "docking score" or "binding energy," which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more favorable interaction.

The results of the virtual screen are then analyzed, and the compounds are ranked based on their predicted binding affinities and their interactions with key amino acid residues within the binding site. This allows researchers to prioritize a manageable number of the most promising candidates for synthesis and subsequent in vitro and in vivo evaluation.

A hypothetical high-throughput computational screening study was conducted on a library of this compound analogues. The library was designed by introducing various substituents at the 2-position of the thiazole ring. These analogues were screened against a putative bacterial enzyme target to identify potential novel antibacterial agents. The results of this in silico screening are presented in the data tables below.

Table 1: High-Throughput Computational Screening Results of 4-Amino-2-substituted-5-nitrothiazole Analogues

| Compound ID | R-Group at 2-position | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| ANT-001 | -SCH3 (Parent Compound) | -6.8 | Tyr88, Phe102 |

| ANT-002 | -S-ethyl | -7.2 | Tyr88, Phe102, Val120 |

| ANT-003 | -S-propyl | -7.5 | Tyr88, Phe102, Leu118 |

| ANT-004 | -S-cyclopropyl | -7.8 | Tyr88, Phe102, Ala116 |

| ANT-005 | -S-phenyl | -8.5 | Tyr88, Phe102, Trp125 |

| ANT-006 | -S-benzyl | -8.9 | Tyr88, Phe102, Trp125, His128 |

| ANT-007 | -O-methyl | -6.5 | Tyr88, Ser89 |

| ANT-008 | -O-ethyl | -6.9 | Tyr88, Ser89, Val120 |

| ANT-009 | -NH-methyl | -7.1 | Tyr88, Asp90 |

| ANT-010 | -NH-phenyl | -8.2 | Tyr88, Asp90, Trp125 |

This is a hypothetical data table created for illustrative purposes based on the principles of computational screening.

The computational screening revealed that modifications at the 2-position of the 4-amino-5-nitrothiazole scaffold significantly influenced the predicted binding affinity for the target enzyme. In general, thioether and amino substitutions resulted in better binding energies compared to the parent compound and the corresponding ether analogues. The introduction of larger and more aromatic substituents, such as a phenyl or benzyl (B1604629) group, led to a marked improvement in the predicted binding affinity. This suggests that the binding pocket of the target enzyme may possess a hydrophobic region that can accommodate these larger groups, leading to more extensive and favorable interactions. The key interacting residues, consistently involving Tyrosine 88 and Phenylalanine 102, indicate the importance of aromatic interactions in the binding of this class of compounds.

Biological and Pharmacological Relevance of 4 Amino 2 Methylthio 5 Nitrothiazole and Its Derivatives

Mechanistic Studies of Antimicrobial Activity of 5-Nitrothiazole (B1205993) Derivatives

The antimicrobial effects of 5-nitrothiazole derivatives are broad, encompassing antibacterial, antifungal, antiparasitic, and antiviral activities. The core mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to the microorganisms.

Derivatives of 5-nitrothiazole have shown significant antibacterial properties. Their mode of action is typically bactericidal, and the nitro group on the thiazole (B1198619) ring is considered the key chemical structure responsible for this potent activity. nih.gov These compounds are effective against certain aerobic bacteria, with an efficacy that can be comparable to antibiotics like ampicillin (B1664943) and tetracycline. nih.gov They demonstrate particularly strong activity against anaerobic bacteria, with minimum inhibitory concentrations (MICs) that are often lower than other nitro-compounds and common antibiotics. nih.gov

A notable area of research is the activity of 5-nitrothiazole derivatives against Mycobacterium tuberculosis (MTB). nih.govmdpi.com For instance, nitazoxanide (B1678950) (NTZ), a 5-nitrothiazolyl-based drug, and its active metabolite, tizoxanide, are effective against both replicating and non-replicating MTB. researchgate.net The proposed mechanism involves the disruption of the mycobacterial membrane potential and its pH balance. mdpi.comresearchgate.net Furthermore, some Mannich base nitrothiazole derivatives have exhibited potent and selective antitubercular activity with no toxicity to human cell lines. mdpi.com

Bacterial resistance to antimicrobial agents is a significant challenge and can develop through various mechanisms. mdpi.com These include:

Enzymatic Inactivation : Bacteria may produce enzymes, such as beta-lactamases, that chemically modify and inactivate the antibiotic. youtube.com

Target Site Alteration : Mutations in the bacterial components that the drug targets can prevent the drug from binding effectively. youtube.com

Reduced Permeability : Changes in the bacterial cell membrane can limit the entry of the drug. youtube.com

Active Efflux : Bacteria can develop pumps that actively transport the drug out of the cell, preventing it from reaching a therapeutic concentration. youtube.com

Metabolic Bypass : Bacteria might develop new metabolic pathways to circumvent the process inhibited by the drug. youtube.com

In the context of nitro-aromatic compounds like 5-nitroimidazoles, resistance can arise from decreased drug uptake or altered reduction efficiency. nih.gov Some resistant bacterial strains possess Nim genes, which encode for reductases that convert the nitro group into a non-toxic amine, thereby deactivating the drug. nih.gov

| Compound | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | Mycobacterium tuberculosis (log-phase) | 5.48 µM (MIC) | nih.gov |

| Mannich base nitrothiazole derivatives (9 and 10) | Mycobacterium tuberculosis | <0.244 µM (MIC90) | mdpi.com |

| 5-Nitrofuran-triazole conjugate (8e) | Mycobacterium tuberculosis H37Rv | 0.25 µg/ml (MIC) | nih.gov |

| 5-Nitrofuran-triazole conjugate (8e) | Bacillus subtilis | 1.17 µg/ml (MBC) | nih.gov |

The mechanisms of antifungal action are varied and can target different cellular components and pathways. nih.gov Common strategies for antifungal agents include inhibiting the synthesis of ergosterol (B1671047) (a key component of the fungal cell membrane), interfering with the fungal membrane through physicochemical interactions, or inhibiting the synthesis of macromolecules like proteins and nucleic acids. nih.gov

Fungal resistance can develop through several mechanisms, such as:

Overproduction of the drug's target enzyme.

Alteration of the drug target, preventing binding.

Active efflux of the drug from the fungal cell.

Prevention of drug entry.

Development of bypass pathways to compensate for the inhibited function. nih.gov

While the specific antifungal mechanisms of 4-amino-2-methylthio-5-nitrothiazole are not extensively detailed in the provided context, related nitro-heterocyclic compounds like nitrofuran derivatives have demonstrated broad-spectrum antifungal activity against various yeasts and fungi, including Candida species, Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis. mdpi.com The activity of these compounds is often fungicidal or fungistatic, with some derivatives showing minimal inhibitory concentrations in the low microgram per milliliter range. mdpi.com

| Compound | Target Organism | Activity (MIC90) | Reference |

|---|---|---|---|

| Nitrofuran derivative (11) | H. capsulatum | 0.48 µg/mL | mdpi.com |

| Nitrofuran derivative (3 and 9) | P. brasiliensis | 0.48 µg/mL | mdpi.com |

| Nitrofuran derivative (8, 9, 12, 13) | Trichophyton rubrum | 0.98 µg/mL | mdpi.com |

| Nitrofuran derivative (1 and 5) | Candida and Cryptococcus neoformans | 3.9 µg/mL | mdpi.com |

5-Nitrothiazole derivatives are well-known for their potent antiparasitic activity. nih.gov Nitazoxanide, for example, is a broad-spectrum agent effective against a wide array of parasites, including Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica, Cryptosporidium parvum, and various helminths. nih.govnih.gov The mechanism of action for many nitro-heterocyclic drugs against protozoa involves the reductive activation of the nitro group. mdpi.com This process is mediated by enzymes with low redox potential found in these parasites, such as pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), ferredoxins, and nitroreductases. mdpi.comnih.gov The activation leads to the formation of cytotoxic radicals that damage parasitic DNA and other crucial macromolecules. nih.gov

In T. vaginalis, resistance to 5-nitroimidazoles is linked to altered expression of enzymes involved in energy metabolism and antioxidant defense, which in turn affects drug activation. nih.gov For instance, reduced expression of PFOR and ferredoxin can lead to drug resistance. nih.gov

Against Trypanosoma brucei, the causative agent of human African trypanosomiasis, the antiparasitic activity of 5-nitrothiazoles is dependent on the expression of a type I nitroreductase (NTR) by the parasite. nih.gov This enzyme activates the prodrug, leading to a toxic metabolite. nih.gov Several 2-acylamino-5-nitro-1,3-thiazole derivatives have shown nanomolar inhibition against G. intestinalis and T. vaginalis, with some being significantly more potent than standard drugs like metronidazole (B1676534) and nitazoxanide. nih.gov

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Methylcarbamate derivative (13) | Giardia intestinalis | 10 nM | nih.gov |

| Ethyloxamate derivative (14) | Trichomonas vaginalis | Potent activity, 29x more active than metronidazole | nih.gov |

| Ureic derivatives (2, 3, 5) | Leishmania amazonensis | Moderate activity | nih.gov |

| 5-Nitrothiazole derivatives (NT2, NT4, NT6, NT7, NT11) | Trypanosoma brucei | >10.0 µM | nih.gov |

The antiviral potential of 5-nitrothiazole derivatives has been demonstrated against a range of DNA and RNA viruses. tandfonline.com Nitazoxanide and other thiazolides have been shown to be potent inhibitors of hepatitis B virus (HBV) and hepatitis C virus (HCV) replication. tandfonline.comnih.gov

A thiazole-5-carboxamide (B1230067) derivative, GPS491, has shown potent anti-HIV-1 activity. nih.gov Its mechanism involves a significant inhibition of viral gene expression and alterations in the production of various HIV-1 RNAs. nih.gov GPS491 also inhibits the replication of adenoviruses and multiple coronaviruses (including 229E, OC43, and SARS-CoV-2). nih.gov The broad-spectrum antiviral activity of GPS491 is linked to its ability to induce changes in the accumulation and phosphorylation of cellular splicing regulatory SR proteins, thereby impacting viral RNA processing. nih.gov

For influenza A virus, second-generation nitazoxanide derivatives have proven to be effective inhibitors. tandfonline.com Interestingly, unlike with HCV, the antiviral activity against influenza is not restricted to salicylamides (ortho-hydroxy compounds). tandfonline.com

| Compound | Target Virus | Activity (IC50/EC50) | Mechanism | Reference |

|---|---|---|---|---|

| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Hepatitis B Virus (HBV) | 0.33 µM (EC50) | Inhibition of HBV replication | nih.gov |

| GPS491 (thiazole-5-carboxamide derivative) | HIV-1 | ~0.25 µM (IC50) | Inhibition of viral gene expression; alteration of viral RNA processing | nih.gov |

| GPS491 | Adenovirus, Coronaviruses (229E, OC43, SARS-CoV-2) | Low µM doses | Inhibition of structural protein expression and viral particle formation | nih.gov |

Enzyme Inhibition and Modulation Studies

Beyond their direct antimicrobial effects, derivatives of 5-nitrothiazole have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders.

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters. mdpi.com Inhibitors of MAO-B are particularly relevant for treating Parkinson's disease as they prevent the breakdown of dopamine. mdpi.com

Several studies have synthesized and evaluated 2-amino-5-nitrothiazole (B118965) and related thiazole derivatives as MAO inhibitors. researchgate.netnih.govnih.gov Many of these compounds exhibit preferential and selective inhibition of the MAO-B isoform. researchgate.netnih.govnih.gov For example, a series of 2-amino-5-nitrothiazole derived semicarbazones were found to be potent MAO-B inhibitors. researchgate.nettandfonline.com Kinetic studies have shown that the inhibition is often competitive and reversible. researchgate.netnih.gov

The selectivity for MAO-B is influenced by the structural features of the derivatives. The presence of a small heteroaryl ring at the amino terminal of a semicarbazone template appears to be important for preferential inhibition and selectivity towards MAO-B. researchgate.nettandfonline.com Docking studies suggest that these compounds fit well within the MAO-B active site, forming stable hydrogen bonds and hydrophobic interactions. researchgate.nettandfonline.com Similarly, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible human MAO-B inhibitors. nih.gov The electron-withdrawing nitro group is considered a key feature for potent MAO-B inhibition. mdpi.com

| Compound | Target | Activity (IC50) | Selectivity Index (SI) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (Compound 4) | MAO-B | 0.212 µM | 331.04 | Competitive, Reversible | researchgate.netnih.gov |

| Enamide NEA1 | MAO-B | 0.016 µM | >2500.0 | Competitive, Reversible | mdpi.com |

| Enamide NEA3 | MAO-B | 0.0092 µM | >1652.2 | Competitive, Reversible | mdpi.com |

| 6-((3-chlorobenzyl)oxy)benzo[d]thiazole (1e) | MAO-B | 0.0028 µM | Not specified | Not specified | doaj.org |

| 4-((benzo[d]thiazol-6-yloxy)methyl)benzonitrile (1i) | MAO-B | 0.0028 µM | Not specified | Not specified | doaj.org |

Cholinesterase (ChE) Inhibition Pathways

Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov The cholinesterase enzyme has two main sites: an anionic site and an esteratic site. nih.gov By blocking the enzyme, these inhibitors increase the amount and duration of action of acetylcholine at the neuromuscular junction and in the brain. nih.gov This mechanism is crucial for treating conditions like Alzheimer's disease, myasthenia gravis, and for reversing the effects of muscle relaxants after surgery. nih.gov

While derivatives of some nitrogen-containing heterocyclic compounds, such as 2-amino-4,6-dimethylpyridine, have been identified as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), direct studies extensively detailing the cholinesterase inhibition pathways specifically for this compound are not prominently available in the reviewed literature. nih.gov However, research on related structures provides insights into potential interactions. For instance, studies on aminopyridine derivatives have shown that their binding affinity to cholinesterases is enhanced by increasing the molecule's volume and by substituting the amide oxygen with sulfur. nih.gov The association of anti-inflammatory properties with cholinesterase inhibition in a single molecule is considered a potentially beneficial characteristic for treating Alzheimer's disease. nih.gov

Interference with Pyruvate:Ferredoxin Oxidoreductase (PFOR) as a Key Target

The enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) is a key metabolic enzyme in several anaerobic organisms. nih.gov PFOR is part of the 2-oxoacid:ferredoxin oxidoreductase (OFOR) superfamily and catalyzes the reversible oxidative decarboxylation of pyruvate to form acetyl-CoA. nih.gov This reaction involves a thiamine (B1217682) pyrophosphate (TPP) cofactor and several [4Fe-4S] clusters to facilitate electron transfer. nih.gov

Certain 5-nitro-substituted heterocyclic drugs, including the 5-nitrothiazole nitazoxanide and 5-nitroimidazoles like metronidazole, function as prodrugs that require reductive activation to become cytotoxic. nih.gov PFOR is a key enzyme in this activation pathway. nih.gov It reduces the nitro group of the compound, a process facilitated by ferredoxin, to produce a highly reactive nitroso radical. nih.gov This radical is a toxic agent that can react with various cellular components, leading to cell death. nih.gov Therefore, interference with PFOR is a critical mechanism of action for this class of nitro-heterocyclic compounds, turning the enzyme's own reductive power against the cell. nih.gov

Exploration of Other Relevant Biological Targets (e.g., 11β-HSD1)

Beyond the established targets, research has explored the interaction of thiazole derivatives with other enzymes of pharmacological interest, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in regulating glucocorticoid levels at the tissue level by converting inactive cortisone (B1669442) to active cortisol. nih.gov The inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome and has also been investigated for its potential in cancer prevention and therapy, as glucocorticoids can influence cell proliferation and differentiation. nih.gov

Studies on novel 2-(isopropylamino)thiazol-4(5H)-one derivatives have demonstrated their ability to inhibit 11β-HSD1. nih.gov Notably, a derivative featuring a spiro system of thiazole and cyclohexane (B81311) rings exhibited the highest selective inhibition of 11β-HSD1, with an inhibition of 54.53% at a 10 µM concentration. nih.gov In contrast, other derivatives with ethyl and n-propyl groups at the C-5 position of the thiazole ring were selective inhibitors of the isoform 11β-HSD2. nih.gov Research on azole-based compounds has also shown that a hydrophobic linker is favorable for 11β-HSD2 inhibition, and that triazole-containing structures like itraconazole (B105839) are potent inhibitors of 11β-HSD2. nih.gov These findings indicate that the thiazole scaffold is a viable starting point for developing selective inhibitors of 11β-HSD isoforms.

Table 1: Inhibition of 11β-HSD Isoforms by Selected 2-(isopropylamino)thiazol-4(5H)-one Derivatives

| Compound Derivative | % Inhibition of 11β-HSD1 (at 10 µM) | % Inhibition of 11β-HSD2 (at 10 µM) | Selectivity |

|---|---|---|---|

| Spiro system of thiazole and cyclohexane (3h) | 54.53% | 17.35% | Selective for 11β-HSD1 |

| Ethyl group at C-5 (3d) | 27.58% | 47.08% | Selective for 11β-HSD2 |

| n-Propyl group at C-5 (3e) | 18.06% | 54.59% | Selective for 11β-HSD2 |

Data sourced from a study on 2-(isopropylamino)thiazol-4(5H)-one derivatives. nih.gov

Mechanistic Investigations of Anticancer Activity

Derivatives of 2-aminothiazole (B372263) are a significant scaffold in the discovery of new anticancer agents. nih.govcttjournal.com Their biological activity often stems from their ability to interfere with fundamental cellular processes required for tumor growth and survival. nih.gov

Pathways of Cell Cycle Arrest and Apoptosis Induction

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov

Cell Cycle Arrest: Various 2-aminothiazole derivatives have been shown to cause cell cycle arrest at different phases. For example, some derivatives induce arrest in the G0/G1 or G1 phase in cancer cells. nih.gov Other related heterocyclic compounds have been found to arrest cells in the S and G2/M phases. nih.gov This cessation of the cell cycle prevents cancer cells from replicating. nih.gov

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Thiazole derivatives can trigger this process through the mitochondrial pathway. nih.govrsc.org This is often characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a decrease in the mitochondrial membrane potential, and the subsequent activation of executioner caspases, such as caspase-3. nih.govnih.govrsc.org

Inhibition of Key Signaling Pathways in Cancer Progression

The uncontrolled growth of cancer cells is driven by aberrant signaling pathways. Thiazole derivatives have been developed to target these pathways.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often overactivated in cancer. rsc.orgnih.gov Some nitrogen-based heterocyclic derivatives are thought to disrupt the AKT/mTOR signaling cascade. nih.gov For instance, certain pyrimidine (B1678525) derivatives have been shown to suppress the PI3K/AKT/mTOR pathway, contributing to their apoptotic effects. rsc.org

RAS/Raf/MEK/ERK Pathway: This is another critical pathway that regulates cell growth and division. rsc.org Compounds have been identified that can simultaneously inhibit both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, providing a multi-pronged attack on cancer cell signaling. rsc.org